7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
Description
The compound 7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a synthetic coumarin-thiadiazole hybrid. Its structure comprises a 2H-chromen-2-one (coumarin) core substituted with a hydroxyl group at position 7 and a 1,3,4-thiadiazole ring at position 3. The thiadiazole ring is further functionalized with a 3-(trifluoromethyl)phenylamino group, enhancing its electronic and steric properties .
Coumarin derivatives are renowned for their pharmacological versatility, including anticoagulant, antimicrobial, and anticancer activities. The trifluoromethyl (-CF₃) group introduces lipophilicity and metabolic stability, making this compound a promising candidate for drug development .
Properties
IUPAC Name |
7-hydroxy-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O3S/c19-18(20,21)10-2-1-3-11(7-10)22-17-24-23-15(28-17)13-6-9-4-5-12(25)8-14(9)27-16(13)26/h1-8,25H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEIPGHUYHVKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a derivative of coumarin that incorporates a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current literature on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₉F₃N₂O₄S
- Molecular Weight : 358.29 g/mol
- CAS Number : 76874-95-8
Anticancer Properties
Research indicates that coumarin derivatives, including the target compound, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, leading to increased cancer cell death.
- Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit angiogenesis, which is critical for tumor growth and metastasis.
A study by Geisler et al. (2011) demonstrated that coumarin derivatives could inhibit multiple cellular pathways involved in cancer progression, including kinase inhibition and heat shock protein (HSP90) inhibition .
Antimicrobial Activity
The incorporation of the thiadiazole group is known to enhance antimicrobial activity. The compound has been tested against various microbial strains, with notable results:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 15 |
| Candida albicans | 18 |
| Aspergillus niger | 19 |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. The study found that several derivatives exhibited significant MAO-A inhibitory activity:
| Compound | IC50 (μM) |
|---|---|
| 7-Hydroxy Compound | 0.060 ± 0.002 |
| Reference Inhibitor (Moclobemide) | 0.045 ± 0.005 |
This suggests potential applications in treating conditions like depression and anxiety disorders .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Cell Line Study : In vitro studies using human leukemia and cervical carcinoma cell lines showed that the compound could reduce cell viability by up to 70% at certain concentrations.
- Antimicrobial Efficacy : A clinical trial assessing the antimicrobial properties against skin infections caused by Staphylococcus aureus demonstrated a significant reduction in infection rates when treated with formulations containing this compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds derived from the chromenone and thiadiazole frameworks. For instance, derivatives of 7-hydroxy-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study evaluating related compounds demonstrated that modifications in the substituents could lead to enhanced antibacterial activity. Compounds with strong electron-withdrawing groups exhibited lower minimum inhibitory concentration (MIC) values, suggesting their potential as leads for new antimicrobial agents .
Anticancer Potential
The anticancer properties of similar compounds have also been investigated. The presence of the thiadiazole ring has been associated with improved cytotoxicity against cancer cell lines. Research indicates that compounds with structural similarities to 7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one exhibit promising results against various cancer types.
Case Study: Anticancer Screening
In vitro studies have shown that derivatives of chromenone compounds can inhibit the proliferation of breast cancer cells (MCF7) effectively. The molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell growth, making them candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that both the nature of the substituents and the overall molecular framework significantly influence biological activity.
Key Findings:
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Thiadiazole Moiety : Contributes to anticancer efficacy.
- Lipophilicity : Affects cellular uptake and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Comparative Analysis of Key Compounds
*Calculated molecular weights based on structural formulas.
Key Findings:
The hydroxyl (-OH) group at C7 (target compound) increases polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous environments but reduce blood-brain barrier penetration compared to the methoxy (-OCH₃) analog .
Role of the Thiadiazole Moiety :
- Thiadiazole derivatives without a coumarin core (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal activities, suggesting that the thiadiazole ring is critical for these effects . Coumarin-thiadiazole hybrids likely synergize these properties with coumarin’s pharmacological profile.
Impact of Fluorine Substitution: Fluorine atoms (e.g., in -CF₃ or -F substituents) improve metabolic stability and bioavailability by resisting oxidative degradation. This is evident in the target compound’s design compared to non-fluorinated analogs like the toluidino derivative .
Synthetic Considerations: The hydroxyl group in the target compound necessitates protection/deprotection steps during synthesis, whereas methoxy or toluidino derivatives may simplify synthesis protocols .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7-hydroxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one?
- Methodology : The compound’s thiadiazole moiety can be synthesized via cyclization reactions using thiosemicarbazide derivatives and POCl₃ as a condensing agent under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . The chromen-2-one core can be derived from umbelliferone (7-hydroxycoumarin), as demonstrated in analogous coumarin-thiadiazole hybrids . Key steps include protecting the hydroxyl group during coupling reactions and optimizing solvent systems (e.g., THF or DMF) to enhance yield.
Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
- Methodology :
- ¹H/¹³C-NMR : Identify characteristic peaks for the coumarin core (e.g., C-2 carbonyl at ~160 ppm) and thiadiazole protons (δ 7.5–8.5 ppm for aromatic NH and CF₃ groups) .
- FT-IR : Confirm the presence of hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹) .
- X-ray crystallography : Resolve π-π stacking interactions between the coumarin and thiadiazole rings, as seen in structurally similar compounds .
Q. How can computational methods validate experimental data for this compound?
- Methodology : Perform density functional theory (DFT) calculations to compare experimental NMR/IR data with theoretical predictions. For example, deviations in C/H/N elemental analysis (e.g., ±0.5% for carbon) may indicate impurities, requiring chromatographic purification (HPLC or column chromatography) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Comparative analogs : Synthesize derivatives with modifications to the trifluoromethylphenyl group (e.g., replacing CF₃ with Cl or OCH₃) and evaluate biological activity shifts, as demonstrated in coumarin-thiadiazole hybrids .
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes), validating predictions with mutagenesis assays .
Q. What experimental designs are optimal for assessing biological activity while minimizing confounding factors?
- Methodology :
- Randomized block design : Assign treatments (compound concentrations) to cell lines or animal models in a split-plot layout to control batch effects .
- Positive/negative controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only groups to normalize background noise .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess reproducibility across replicates .
Q. How can environmental stability and degradation pathways be analyzed for this compound?
- Methodology :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS/MS to identify degradation products .
- Ecotoxicity assays : Evaluate bioaccumulation potential using logP calculations and aquatic toxicity models (e.g., ECOSAR) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
